molecular formula C5H8Cl2N2 B1454777 5-(chloromethyl)-3-methyl-1H-pyrazole hydrochloride CAS No. 278798-05-3

5-(chloromethyl)-3-methyl-1H-pyrazole hydrochloride

Cat. No.: B1454777
CAS No.: 278798-05-3
M. Wt: 167.03 g/mol
InChI Key: VRZMLDYIGISTFM-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3-methyl-1H-pyrazole hydrochloride is a heterocyclic compound featuring a pyrazole core substituted with a chloromethyl (-CH2Cl) group at position 5 and a methyl (-CH3) group at position 3. The hydrochloride salt form enhances its stability and solubility, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. This compound is cataloged under CAS 41669-05-0 (free base) and is available commercially with purities up to 90% (free base) and 95% (hydrochloride salt) depending on synthesis protocols .

Properties

IUPAC Name

3-(chloromethyl)-5-methyl-1H-pyrazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2.ClH/c1-4-2-5(3-6)8-7-4;/h2H,3H2,1H3,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRZMLDYIGISTFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

278798-05-3
Record name 3-(chloromethyl)-5-methyl-1H-pyrazole hydrochloride
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Biological Activity

5-(Chloromethyl)-3-methyl-1H-pyrazole hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 3-methyl-1H-pyrazole with chloromethylating agents. The reaction conditions, including temperature and solvent choice, can significantly affect the yield and purity of the final product.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit notable anticancer properties. For instance, compounds similar to 5-(chloromethyl)-3-methyl-1H-pyrazole have shown cytotoxic effects against various cancer cell lines. In a study evaluating the activity of pyrazolo[4,3-e][1,2,4]triazine derivatives, significant inhibition was observed against leukemia cell lines with IC50 values ranging from 5.8 to 7 µM . This suggests that the pyrazole moiety may play a critical role in modulating cancer cell proliferation.

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been extensively studied. Compounds derived from pyrazoles have demonstrated both antibacterial and antifungal activities. For example, certain derivatives were evaluated using the disc diffusion method against various microbial strains, showcasing effective inhibition zones .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Pyrazole compounds often act as enzyme inhibitors. They can modulate various biochemical pathways by interacting with key enzymes involved in cellular metabolism.
  • Cell Signaling Modulation : These compounds can influence cell signaling pathways, potentially leading to altered gene expression and cellular responses.
  • Receptor Interaction : Some studies suggest that pyrazole derivatives may interact with neurotransmitter receptors, influencing neurological pathways relevant for treating mood disorders and neurodegenerative diseases .

Case Studies

  • Anticancer Efficacy : A study conducted on pyrazolo[4,3-e][1,2,4]triazine derivatives demonstrated their effectiveness against different tumor cell lines. The most active compounds showed IC50 values significantly lower than those of conventional chemotherapeutics like cisplatin .
  • Antimicrobial Screening : In another investigation, a series of pyrazole derivatives were synthesized and screened for antimicrobial activity. The results indicated that some derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria as well as fungi .

Data Table: Biological Activity Overview

Activity Type Cell Line/Organism IC50/Minimum Inhibitory Concentration (MIC) Reference
AnticancerLeukemia (K562)5.8 - 7 µM
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
Escherichia coliMIC = 16 µg/mL

Scientific Research Applications

Chemistry

5-(Chloromethyl)-3-methyl-1H-pyrazole hydrochloride serves as an important intermediate in the synthesis of more complex organic molecules. Its unique chloromethyl group enhances its reactivity, making it a valuable building block for various chemical transformations.

Biology

Research has indicated that this compound can be utilized as a precursor in the development of biologically active compounds. Its structure allows for modifications that can lead to derivatives with enhanced biological activity.

Medicine

The compound has been explored for its potential role in drug discovery and development. It has shown promise in the synthesis of pharmaceutical agents, particularly those targeting infectious diseases and cancer.

Antimicrobial Activity

Studies have demonstrated significant antimicrobial properties of this compound. The minimum inhibitory concentration (MIC) values against various bacterial strains are summarized below:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest its potential as a candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have indicated that this compound induces apoptosis in cancer cells, particularly in human breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values are as follows:

Cell LineIC50 (µM)
MCF-715
A54920

In vivo studies using murine models have shown significant tumor growth inhibition when treated with this compound, highlighting its anticancer potential.

Neuroprotective Effects

Emerging evidence suggests that the compound may possess neuroprotective properties. In models of neurodegeneration induced by oxidative stress, it demonstrated a reduction in neuronal cell death by modulating reactive oxygen species (ROS) levels and enhancing antioxidant enzyme activity.

Case Studies

Recent clinical case studies have focused on the therapeutic applications of this compound in patients with chronic inflammatory conditions. Results indicated improvements in inflammatory markers and patient-reported outcomes related to pain and mobility, suggesting broader therapeutic applications beyond infectious diseases.

Comparison with Similar Compounds

Positional Isomers and Substituent Variations

The reactivity and applications of pyrazole derivatives are highly dependent on the positions of substituents. Below is a comparative analysis of 5-(chloromethyl)-3-methyl-1H-pyrazole hydrochloride and its structural analogs (Table 1):

Table 1: Structural and Physicochemical Comparison of Pyrazole Derivatives

Compound Name (CAS Number) Substituent Positions Molecular Formula Purity Key Features
5-(Chloromethyl)-3-methyl-1H-pyrazole (41669-05-0) 5-(CH2Cl), 3-(CH3) C5H7ClN2 90% Free base; used in nucleophilic substitution reactions
This compound (1434128-56-9) 5-(CH2Cl), 3-(CH3) (salt form) C5H8Cl2N2 95% Enhanced solubility; salt form improves stability
3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride (84547-64-8) 3-(CH2Cl), 1-(CH3) C5H8Cl2N2 95% Chloromethyl at position 3; methyl at N1 alters steric effects
4-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride (154312-86-4) 4-(CH2Cl), 1-(CH3) C5H8Cl2N2 97% Chloromethyl at position 4; higher purity due to optimized synthesis
5-Chloromethyl-3-(4-methylsulfanyl-phenyl)-[1,2,4]oxadiazole (845887-08-3) Oxadiazole core with aryl group C10H8ClN3OS 95% Non-pyrazole heterocycle; sulfur-containing substituent modifies electronic properties

Preparation Methods

Chloromethylation of 3,5-Dimethyl-1H-pyrazole

One well-documented approach involves the chloromethylation of 3,5-dimethyl-1H-pyrazole to yield this compound. The process is typically conducted under acidic conditions, often using formaldehyde and hydrochloric acid or other chloromethylating agents.

  • Procedure Summary:

    • Starting material: 3,5-dimethyl-1H-pyrazole
    • Reagents: Formaldehyde (or paraformaldehyde), hydrochloric acid or chloromethyl chloride
    • Conditions: Acidic medium, controlled temperature to avoid over-chloromethylation
    • Work-up: The reaction mixture is neutralized, and the product is isolated as the hydrochloride salt.
  • Research Findings:

    • A study reported the use of 1-chloromethyl-3,5-dimethylpyrazole hydrochloride synthesized via chloromethylation, followed by purification through column chromatography using silica gel (mesh size 230-400).
    • The reaction proceeds with good regioselectivity, targeting the 5-position for chloromethyl substitution, leaving the 3-methyl group intact.
    • The product is isolated as a hydrochloride salt, which enhances its stability and crystallinity.

Stepwise Synthesis via Pyrazole-5-carboxylic Acid Derivatives

Another approach involves the synthesis of pyrazole derivatives bearing carboxylic acid or ester groups at the 5-position, followed by chloromethylation or conversion to chloromethyl intermediates.

  • Key Steps:

    • Preparation of 1,3-dimethyl-1H-pyrazole-5-carboxylate by reaction of diethyl oxalate with methylhydrazine, followed by esterification.
    • Chlorination of the pyrazole-5-carboxylate using sulfuryl chloride (SO2Cl2) to introduce a chloro substituent at the 4-position of the pyrazole ring, which can be further manipulated to the chloromethyl group.
    • Reduction and functional group transformations to yield the chloromethyl derivative.
  • Advantages:

    • This method allows for high purity and control over substitution patterns.
    • The intermediates are well-characterized by NMR and LC-MS, ensuring the integrity of the pyrazole ring and substituents.

Alternative Synthetic Routes

  • Some patents describe the preparation of pyrazole derivatives with halomethyl groups using diethyl 1H-pyrazole-3,5-dicarboxylic acids as starting materials, involving methylation, hydrolysis, conversion to acid chlorides, and subsequent amide formation steps.
  • Although these methods focus on related pyrazole derivatives, they provide insight into the manipulation of pyrazole rings and functional groups that could be adapted to prepare this compound.

Data Table: Comparison of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield & Purity Notes
Chloromethylation of 3,5-dimethyl-1H-pyrazole 3,5-dimethyl-1H-pyrazole Formaldehyde + HCl or chloromethyl chloride, acidic medium High yield, purified by silica gel chromatography Direct chloromethylation, regioselective
Ester route via pyrazole-5-carboxylate Diethyl oxalate + methylhydrazine SO2Cl2 chlorination, followed by reduction Moderate to high yield, well-characterized intermediates Multi-step, allows structural control
Pyrazole dicarboxylic acid derivatives Diethyl 1H-pyrazole-3,5-dicarboxylic acid Methylation, hydrolysis, SOCl2, ammonia treatment Not directly for chloromethyl derivative but adaptable Complex, useful for related pyrazole derivatives

Research Findings and Analysis

  • The chloromethylation of 3,5-dimethyl-1H-pyrazole is the most straightforward and commonly employed method, providing the target hydrochloride salt with good yield and regioselectivity.
  • Multi-step syntheses involving pyrazole-5-carboxylate intermediates provide greater control over functionalization but require more elaborate purification and characterization steps.
  • Patented processes highlight the versatility of pyrazole functionalization, including halogenation and amide formation, which may be adapted for chloromethyl derivatives.
  • The hydrochloride salt form enhances stability and facilitates isolation, making it the preferred form for storage and further synthetic applications.

Q & A

Basic: What are the established synthetic routes for 5-(chloromethyl)-3-methyl-1H-pyrazole hydrochloride, and what analytical methods validate its purity?

The compound is synthesized via Vilsmeier-Haack formylation , where 3-methyl-1-aryl-pyrazol-5(4H)-one undergoes chlorination and formylation using POCl₃ and DMF . Key validation methods include:

  • 1H/13C NMR : To confirm the aldehyde group (δ ~9.85–9.93 ppm) and chloromethyl substituents (δ ~4.78 ppm) .
  • IR Spectroscopy : Characteristic C=O stretches (~1680 cm⁻¹) and C-Cl vibrations (~770 cm⁻¹) .
  • Elemental Analysis : To verify Cl and N content within ±0.3% deviation .

Basic: How should researchers handle and store this compound to ensure stability?

  • Storage : Keep at room temperature in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the chloromethyl group .
  • Handling : Use anhydrous solvents (e.g., dry CH₃CN) during synthesis to avoid side reactions .

Advanced: How can reaction conditions be optimized to improve yields during Vilsmeier-Haack synthesis?

Key parameters include:

  • Reaction Time : Extending from 1 hour to 10 hours increases yields from 53% to 67% but risks side reactions (e.g., over-chlorination) .
  • Catalyst Basicity : K₂CO₃ enhances nucleophilic substitution in downstream aryloxy derivatization .
  • Temperature Control : Maintain 0–5°C during POCl₃ addition to suppress exothermic decomposition .

Advanced: How can spectral data discrepancies (e.g., NMR shifts) arising from substituent effects be resolved?

  • Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) deshield adjacent protons, shifting 1H NMR peaks upfield. For example, 4-fluorophenyl substituents cause splitting (δ 7.13–7.17 ppm, J = 8.4 Hz) due to para-fluorine coupling .
  • 15N NMR : Use nitrogen chemical shifts (δ -70 to -180 ppm) to distinguish pyrazole ring tautomers .

Advanced: What methodologies are used to establish structure-activity relationships (SAR) for pyrazole derivatives in pharmacological studies?

  • Biological Assays : Test anticonvulsant activity via maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) models. Compounds with 4-substituted aryl groups show enhanced potency due to hydrophobic interactions with target receptors .
  • Comparative Studies : Replace the chloromethyl group with -CH₂F or -CH₂OCH₃ to assess electronegativity’s role in bioavailability .

Advanced: How can researchers address contradictory results in biological activity data?

  • Assay Variability : MES and scPTZ models may yield divergent results due to differing seizure induction mechanisms. Cross-validate with kindling models or in silico docking (e.g., GABA-A receptor binding simulations) .
  • Metabolic Stability : Use HPLC-MS to identify degradation products that may interfere with activity assays .

Advanced: What strategies are effective for modifying the pyrazole core to enhance selectivity in target binding?

  • Aryloxy Substituents : Introduce electron-rich phenoxy groups at position 5 to improve π-π stacking with enzyme active sites (e.g., carbonic anhydrase isoforms) .
  • Trifluoromethylation : At position 3 increases lipophilicity, enhancing blood-brain barrier penetration for CNS-targeted applications .

Advanced: How can computational frameworks guide the design of novel pyrazole analogs?

  • DFT Calculations : Predict reactivity of the chloromethyl group in nucleophilic substitution reactions .
  • Molecular Dynamics : Simulate interactions with carbonic anhydrase IX (CA9) to prioritize analogs for synthesis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(chloromethyl)-3-methyl-1H-pyrazole hydrochloride
Reactant of Route 2
5-(chloromethyl)-3-methyl-1H-pyrazole hydrochloride

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